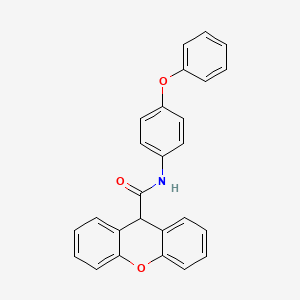![molecular formula C18H21ClN2O3S B11597481 (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597481.png)
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)méthylidène]-3-cyclohexyl-1-méthyl-2-sulfanylidèneimidazolidin-4-one est un composé organique complexe doté d'une structure unique qui comprend un groupe chloro-hydroxy-méthoxyphényle, un groupe cyclohexyle et un noyau sulfanylidèneimidazolidinone
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)méthylidène]-3-cyclohexyl-1-méthyl-2-sulfanylidèneimidazolidin-4-one implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés comprennent :
Formation du noyau imidazolidinone : Ceci peut être obtenu par la réaction d'une amine appropriée avec un composé carbonylé en conditions acides ou basiques.
Introduction du groupe cyclohexyle : Cette étape implique souvent une réaction de substitution nucléophile où un halogénure de cyclohexyle réagit avec l'intermédiaire imidazolidinone.
Attachement du groupe chloro-hydroxy-méthoxyphényle : Ceci est généralement fait par une réaction de condensation entre l'intermédiaire imidazolidinone et l'aldéhyde phénylique correspondant.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)méthylidène]-3-cyclohexyl-1-méthyl-2-sulfanylidèneimidazolidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en groupe carbonyle à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les groupes carbonyle dans le noyau imidazolidinone peuvent être réduits en groupes hydroxyle à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles comme les amines en présence d'une base telle que la triéthylamine.
Principaux produits
Oxydation : Formation d'une cétone ou d'un aldéhyde.
Réduction : Formation d'un alcool.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les mécanismes enzymatiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action de (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)méthylidène]-3-cyclohexyl-1-méthyl-2-sulfanylidèneimidazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Les voies impliquées pourraient inclure l'inhibition des voies de transduction du signal ou l'induction de l'apoptose dans les cellules cancéreuses.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un composé plus simple avec un groupe fonctionnel ester similaire.
Acétylacétone : Un autre composé avec une structure dicétone.
Dicétène : Un intermédiaire réactif utilisé dans la synthèse de divers composés.
Unicité
Ce qui distingue (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)méthylidène]-3-cyclohexyl-1-méthyl-2-sulfanylidèneimidazolidin-4-one, c'est sa structure complexe, qui permet une large gamme de modifications chimiques et d'applications. Sa combinaison unique de groupes fonctionnels offre une polyvalence dans les réactions chimiques et un potentiel pour des applications diverses dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C18H21ClN2O3S |
|---|---|
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H21ClN2O3S/c1-20-14(9-11-8-13(19)16(22)15(10-11)24-2)17(23)21(18(20)25)12-6-4-3-5-7-12/h8-10,12,22H,3-7H2,1-2H3/b14-9- |
Clé InChI |
JDXDJDQDTPKWAC-ZROIWOOFSA-N |
SMILES isomérique |
CN1/C(=C\C2=CC(=C(C(=C2)Cl)O)OC)/C(=O)N(C1=S)C3CCCCC3 |
SMILES canonique |
CN1C(=CC2=CC(=C(C(=C2)Cl)O)OC)C(=O)N(C1=S)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-2-phenylquinolin-4-ol](/img/structure/B11597406.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597409.png)
![2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11597411.png)
![(4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol](/img/structure/B11597431.png)
![{(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11597444.png)

![3,5-dimethyl-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11597453.png)
![2-fluoro-N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11597462.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11597466.png)
![3-[(2-Aminoethyl)sulfanyl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11597471.png)
![(5Z)-5-({2-Bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597473.png)
![isobutyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597478.png)
![5-Methyl-2-(4-methylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11597480.png)
